molecular formula C10H14ClNO B8621411 2-(2-Chlorobenzyl)amino-1-methylethanol

2-(2-Chlorobenzyl)amino-1-methylethanol

Cat. No.: B8621411
M. Wt: 199.68 g/mol
InChI Key: XNTCJVGYFWBECT-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)amino-1-methylethanol is a substituted ethanolamine derivative featuring a 2-chlorobenzyl group attached to the amino moiety and a methyl group on the ethanol backbone. The 2-chlorobenzyl group is a common pharmacophore in bioactive molecules, often influencing receptor binding and metabolic stability . The ethanolamine backbone may contribute to solubility in polar solvents, a property critical for drug formulation .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-8(13)6-12-7-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

XNTCJVGYFWBECT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=C1Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chlorobenzyl)amino-1-methylethanol with three related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS RN Molecular Formula Functional Groups Applications/Purity
This compound Not provided C₁₀H₁₃ClNO Aminoethanol, 2-chlorobenzyl Likely intermediate/research
2-Chlorobenzyl bromide 205.47 C₇H₆BrCl Benzyl bromide, chloro-substituent Precursor for alkylation
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) 2899-74-7 C₁₆H₁₂ClN₃O₃ Benzodiazepine, nitro, chloro Psychoactive compound (high purity: >99% )
2-Aminobenzamide derivatives Varies C₇H₈N₂O Benzamide, amino Glycan analysis tools

Structural and Functional Insights:

2-Chlorobenzyl Bromide (CAS 205.47): Shares the 2-chlorobenzyl group with the target compound but replaces the aminoethanol moiety with a bromide. This enhances electrophilicity, making it a reactive alkylating agent . In contrast, the aminoethanol group in the target compound likely reduces reactivity but improves solubility.

Methylclonazepam (CAS 2899-74-7) :

  • While structurally distinct (benzodiazepine core), its 2-chlorophenyl group parallels the 2-chlorobenzyl group in the target compound. The chloro-substituent in both compounds may confer similar steric and electronic effects, influencing binding to biological targets. Methylclonazepam’s high purity (>99%) suggests that chloro-substituted aromatics can be synthesized with minimal impurities under optimized conditions .

2-Aminobenzamide Derivatives: These compounds lack the ethanolamine backbone but share an aromatic amine group. They are utilized in glycosylation studies and glycan analysis via HPLC, highlighting the versatility of amino-aromatic structures in analytical chemistry . The target compound’s aminoethanol group may offer advantages in aqueous solubility compared to these derivatives.

Physicochemical and Application Differences:

  • Reactivity: 2-Chlorobenzyl bromide is highly reactive due to its bromide leaving group, whereas the target compound’s aminoethanol group likely stabilizes the molecule, favoring applications requiring prolonged stability.
  • Bioactivity: Methylclonazepam’s benzodiazepine core targets CNS receptors, whereas the target compound’s ethanolamine structure may align with adrenergic or histaminergic pathways.
  • Analytical Utility: 2-Aminobenzamides are used in glycan mapping via GlycoBase tools, whereas the target compound’s applications remain speculative without direct evidence .

Research Findings and Limitations

  • Data Gaps: No direct studies on this compound were found in the evidence, necessitating extrapolation from structural analogues.

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